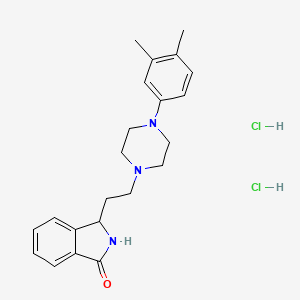

PD 168568

Description

BenchChem offers high-quality PD 168568 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD 168568 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNWLEGGYCVHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719341 | |

| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210688-56-5 | |

| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Pan-ErbB Inhibitors: A Technical Guide on CI-1033 (Canertinib)

Executive Summary

CI-1033, also known as Canertinib, is a potent, orally bioavailable, and irreversible pan-ErbB tyrosine kinase inhibitor. It targets all four members of the ErbB family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4. By covalently binding to a conserved cysteine residue in the ATP-binding pocket of these receptors, CI-1033 effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition of ErbB-mediated signaling, particularly the PI3K/Akt and MAPK/ERK pathways, leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.

Mechanism of Action

CI-1033 is a 4-anilinoquinazoline (B1210976) derivative that functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] Its mechanism of action can be detailed in the following steps:

-

Target Binding: CI-1033 selectively targets the intracellular tyrosine kinase domain of EGFR, ErbB2, ErbB3, and ErbB4.[1]

-

Irreversible Inhibition: Unlike reversible inhibitors, CI-1033 forms a covalent bond with a specific cysteine residue within the ATP-binding site of the kinase domain.[2] This irreversible binding permanently inactivates the receptor.

-

Inhibition of Autophosphorylation: By blocking the binding of ATP, CI-1033 prevents the ligand-induced dimerization and subsequent trans-autophosphorylation of the ErbB receptors.

-

Downstream Signaling Blockade: The inhibition of receptor phosphorylation prevents the recruitment and activation of downstream signaling proteins, most notably those in the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4]

-

Cellular Effects: The blockade of these critical survival and proliferation pathways ultimately leads to the induction of apoptosis and inhibition of cell growth in ErbB-dependent tumor cells.[5]

Quantitative Data

The inhibitory potency of CI-1033 against various ErbB family members has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR (ErbB1) | Cell-free assay | 1.5 | [2] |

| ErbB2 (HER2/neu) | Cell-free assay | 9.0 | [2] |

| EGFR Autophosphorylation | A431 cells | 7.4 | [2] |

| ErbB2 Autophosphorylation | MDA-MB-453 cells | 9.0 | [6] |

| ErbB3 Phosphorylation (Heregulin-stimulated) | Cellular Assay | 14 | [2] |

| ErbB4 Phosphorylation (Heregulin-stimulated) | Cellular Assay | 10 | [2] |

Signaling Pathways

CI-1033 effectively abrogates the signaling cascades initiated by the ErbB family of receptors. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, both of which are critical for cell survival and proliferation.

Caption: CI-1033 inhibits the ErbB receptor family, blocking downstream PI3K/Akt and MAPK pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CI-1033.

In Vitro Kinase Assay (Irreversible Inhibition)

This assay determines the direct inhibitory effect of CI-1033 on the kinase activity of purified ErbB family members.

Caption: Workflow for determining the in vitro kinase inhibitory activity of CI-1033.

Protocol:

-

Plate Preparation: In a 96-well plate, add the purified recombinant ErbB kinase (e.g., EGFR, ErbB2) and the kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of CI-1033 or vehicle control (DMSO) to the wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for the covalent binding of the irreversible inhibitor to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Signal Detection: Terminate the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[7]

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based EGFR Autophosphorylation Assay

This assay measures the ability of CI-1033 to inhibit EGFR autophosphorylation in a cellular context.

Protocol:

-

Cell Culture: Plate a cell line with high EGFR expression (e.g., A431) in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: The following day, serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

-

Inhibitor Treatment: Treat the cells with various concentrations of CI-1033 or vehicle control for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with a saturating concentration of Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR autophosphorylation.

-

Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash with ice-cold PBS. Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Detection: The level of phosphorylated EGFR (p-EGFR) and total EGFR can be quantified using a cell-based ELISA or by Western blot analysis as described below.[8][9]

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of CI-1033 on the phosphorylation status of key downstream signaling proteins like Akt and ERK.

Caption: Standard workflow for Western blot analysis of signaling proteins.

Protocol:

-

Sample Preparation: Treat cells with CI-1033 and/or EGF as described in the cell-based autophosphorylation assay. Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of CI-1033 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of CI-1033 or vehicle control.

-

Incubation: Incubate the cells for a specified period, typically 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

CI-1033 (Canertinib) is a potent and irreversible pan-ErbB inhibitor that effectively blocks signaling through all four members of the ErbB receptor family. Its mechanism of action, characterized by covalent binding and subsequent inhibition of downstream PI3K/Akt and MAPK/ERK pathways, provides a strong rationale for its investigation as an anticancer agent in tumors driven by ErbB signaling. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of CI-1033 and other similar tyrosine kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canertinib | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Akt, MAPK (Erk1/2), and p38 act in concert to promote apoptosis in response to ErbB receptor family inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Dopamine D4 Receptor Binding Affinity of PD 168568

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PD 168568 for the dopamine (B1211576) D4 receptor. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and procedural concepts.

Core Focus: PD 168568 and the Dopamine D4 Receptor

PD 168568 is an orally active and potent antagonist of the dopamine D4 receptor (DRD4), characterized by its isoindolinone structure.[1][2][3] Its high selectivity for the D4 receptor over other dopamine receptor subtypes, such as D2 and D3, makes it a significant tool in neuropharmacological research and a person of interest in the development of therapeutics targeting the dopaminergic system.[1][3] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gαi/o proteins.[4][5] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] This receptor is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease, making it a critical target for drug discovery.[4]

Data Presentation: Quantitative Binding Affinity of PD 168568

The following table summarizes the quantitative data on the binding affinity of PD 168568 for the dopamine D4, D2, and D3 receptors, facilitating a clear comparison of its selectivity.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| PD 168568 | Dopamine D4 | 8.8[1][3] |

| PD 168568 | Dopamine D2 | 1842[1][3] |

| PD 168568 | Dopamine D3 | 2682[1][3] |

Experimental Protocols: A Representative Radioligand Binding Assay

While the full experimental details from the original report by Belliotti et al. (1998) are not publicly available, this section provides a detailed, representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like PD 168568 for the dopamine D4 receptor. This protocol is based on established methodologies for similar assays.

Objective: To determine the binding affinity (Ki) of PD 168568 for the human dopamine D4 receptor expressed in a heterologous system (e.g., CHO or HEK293 cells) via a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

-

Radioligand: A suitable radiolabeled antagonist with high affinity for the D4 receptor, such as [³H]-Spiperone.

-

Test Compound: PD 168568.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., 10 µM haloperidol (B65202) or clozapine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Filtration apparatus (Cell Harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells expressing the human dopamine D4 receptor to confluency.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of PD 168568 in the assay buffer.

-

In a 96-well microplate, set up the following for each concentration of the test compound, as well as for total and non-specific binding controls:

-

Total Binding: Cell membranes, [³H]-Spiperone, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-Spiperone, and a high concentration of a non-radiolabeled D4 antagonist.

-

Competitive Binding: Cell membranes, [³H]-Spiperone, and the desired concentration of PD 168568.

-

-

The final assay volume should be consistent across all wells (e.g., 250 µL).

-

-

Incubation:

-

Incubate the microplate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow for equilibration.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding as a function of the log concentration of PD 168568.

-

Determine the IC50 value (the concentration of PD 168568 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

References

The Function of PD 168568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This guide provides a comprehensive overview of its function, delving into its binding affinity, mechanism of action, and its effects on downstream signaling pathways. Detailed methodologies for key experimental procedures used to characterize this compound are presented, alongside quantitative data and visual representations of its operational framework within cellular systems. This document serves as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Core Function and Mechanism of Action

PD 168568 functions as a competitive antagonist at the dopamine D4 receptor. Its primary mechanism of action is to bind to the D4 receptor and block the binding of the endogenous ligand, dopamine. This prevents the activation of the receptor and the subsequent initiation of intracellular signaling cascades. The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[1] Upon activation, these receptors couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][[“]][3] By blocking this action, PD 168568 effectively disinhibits adenylyl cyclase, thereby modulating the activity of downstream effectors such as protein kinase A (PKA).

Quantitative Data: Binding Affinity

The affinity of PD 168568 for the dopamine D4 receptor has been quantified using radioligand binding assays. These assays measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor. The inhibitory constant (Ki) is a measure of this binding affinity, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Ki (nM) |

| PD 168568 | Dopamine D4 | 8.8 |

| PD 168568 | Dopamine D2 | 1842 |

Table 1: Binding affinities of PD 168568 for dopamine D4 and D2 receptors. The significantly higher Ki for the D2 receptor highlights the selectivity of PD 168568 for the D4 subtype.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of PD 168568 for the dopamine D4 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the D4 receptor (e.g., [³H]-spiperone or a more selective D4 radioligand).

-

Test Compound: PD 168568.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., clozapine (B1669256) or haloperidol).

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing ions such as MgCl₂ and NaCl.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D4 receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of PD 168568.

-

Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PD 168568 concentration. Determine the IC₅₀ value (the concentration of PD 168568 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]

Amphetamine-Stimulated Locomotor Activity in Rats

Objective: To assess the in vivo efficacy of PD 168568 in blocking the behavioral effects of a dopamine agonist.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Test Compound: PD 168568.

-

Stimulant: d-amphetamine sulfate.

-

Vehicle: A suitable solvent for dissolving the compounds for administration (e.g., saline or a small percentage of DMSO in saline).

-

Locomotor Activity Chambers: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movement.

Procedure:

-

Acclimation: House the rats in a controlled environment with a regular light-dark cycle and ad libitum access to food and water. Acclimate the animals to the locomotor activity chambers for a set period before the experiment.

-

Drug Administration: Administer PD 168568 (or vehicle) via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the amphetamine challenge.

-

Amphetamine Challenge: After the pretreatment period, administer d-amphetamine (or vehicle) to the rats.

-

Locomotor Activity Recording: Immediately place the rats in the locomotor activity chambers and record their activity for a specified duration (e.g., 60-120 minutes). The automated system will record parameters such as distance traveled, rearing frequency, and stereotypic movements.[7][8][9]

-

Data Analysis: Analyze the locomotor activity data by binning the time into intervals (e.g., 5-10 minutes). Compare the locomotor activity of the different treatment groups (vehicle/vehicle, vehicle/amphetamine, PD 168568/amphetamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity in the group pretreated with PD 168568 indicates its antagonist activity at dopamine receptors in vivo.[10][11]

Signaling Pathways and Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor, upon binding dopamine, activates an inhibitory G protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in neuronal excitability and gene expression.

Caption: Dopamine D4 Receptor Signaling Pathway and the inhibitory action of PD 168568.

Experimental Workflow: Ki Determination

The workflow for determining the inhibitory constant (Ki) of PD 168568 involves a series of steps from sample preparation to data analysis.

Caption: Experimental workflow for the determination of the Ki value of PD 168568.

Clinical and Research Implications

PD 168568, as a selective D4 receptor antagonist, holds potential for investigating the physiological and pathological roles of the dopamine D4 receptor. The D4 receptor has been implicated in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The selectivity of PD 168568 for the D4 over the D2 receptor is advantageous, as D2 receptor antagonism is associated with extrapyramidal side effects commonly seen with typical antipsychotic medications.

As of the current date, there is no publicly available information on clinical trials involving PD 168568. Its primary utility remains as a research tool to elucidate the function of the D4 receptor and to serve as a lead compound for the development of more refined D4-selective therapeutics.

Conclusion

PD 168568 is a valuable pharmacological tool characterized by its high affinity and selectivity for the dopamine D4 receptor. Its function as a D4 antagonist has been demonstrated through in vitro binding assays and in vivo behavioral studies. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive understanding of its mechanism of action and its utility in neuroscience research. Further investigation into the therapeutic potential of selective D4 antagonists like PD 168568 is warranted for the development of novel treatments for dopamine-related CNS disorders.

References

- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potentiation of amphetamine-induced locomotor activity following NMDA-induced retrohippocampal neuronal loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Day and night locomotor activity effects during administration of (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of d-amphetamine-induced locomotor activity by injection of haloperidol into the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D4 Dopamine Receptor Antagonists in Glioblastoma Cell Lines: A Technical Overview

Disclaimer: This technical guide addresses the role of D4 dopamine (B1211576) receptor antagonists in glioblastoma cell lines. While the query specified "PD 168568," a selective D4 dopamine receptor antagonist, a comprehensive literature search did not yield any studies directly investigating this specific compound in the context of glioblastoma. Therefore, this document synthesizes the available preclinical research on other selective D4 dopamine receptor antagonists and the broader role of dopamine receptor signaling in glioblastoma.

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The tumor microenvironment, rich in neurochemicals, is increasingly recognized as a critical player in GBM pathogenesis. Recent research has unveiled the unexpected role of neurotransmitter signaling pathways, including the dopamine system, in promoting glioblastoma growth and survival. This has led to the exploration of dopamine receptor antagonists, a class of drugs traditionally used as antipsychotics, as potential repurposed therapeutics for glioblastoma.

Dopamine Receptor Expression and Signaling in Glioblastoma

Dopamine receptors are G protein-coupled receptors classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). While D2 and D3 receptor antagonists have shown some anti-glioblastoma activity, the D4 receptor (DRD4) has emerged as a particularly promising target.[1] Studies have shown that DRD4 is expressed in primary glioblastoma tumors and in patient-derived glioblastoma neural stem cells (GNS).[2][3] Notably, higher expression of DRD4 has been correlated with a worse prognosis for glioblastoma patients.[4]

Activation of dopamine receptors in glioblastoma can influence several key signaling pathways that are crucial for tumor progression:

-

MAPK/ERK Pathway: Dopamine receptor signaling can modulate the mitogen-activated protein kinase (MAPK) pathway, which is a central regulator of cell proliferation and survival. Specifically, DRD2 signaling has been shown to amplify MAPK signaling.[5] Antagonism of dopamine receptors can lead to the suppression of the ERK1/2 pathway, contributing to reduced cell growth.[2][3][4][6][7]

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival, and its hyperactivation is common in glioblastoma. Dopamine receptor antagonists have been shown to inhibit mTOR, a key component of this pathway.[2][3][4][7]

-

Autophagy Modulation: Autophagy is a cellular recycling process that can either promote cell survival or cell death depending on the context. In glioblastoma, autophagy is often a pro-survival mechanism that contributes to therapy resistance. Several studies have demonstrated that D4 dopamine receptor antagonists can disrupt the autophagy-lysosomal pathway, leading to an accumulation of autophagic vacuoles and subsequent cell death.[2][3][4][6][7] This impairment of autophagic flux represents a key mechanism of action for these compounds.

Quantitative Data on the Effects of D4 Dopamine Receptor Antagonists in Glioblastoma Cell Lines

Several studies have reported the cytotoxic and anti-proliferative effects of various D4 dopamine receptor antagonists on different glioblastoma cell lines. The following tables summarize some of the available quantitative data.

Table 1: In Vitro Efficacy of D4R Antagonists on Glioblastoma Cell Viability

| Compound | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |

| Compound 24 | U251 (TMZ-sensitive), T98 (TMZ-resistant), GSC#83 (primary GBM stem cells) | Cell Viability | Decreased Viability | Maximal efficacy at 10 µM | [1][8] |

| Compound 29 | U251, T98, GSC#83 | Cell Viability | Decreased Viability | Maximal efficacy at 10 µM | [1][8] |

| Compound 12 | U87 MG, T98G, U251 MG | Sulforhodamine B (SRB) assay | Reduced Cell Viability | Dose-dependent reduction, higher than TMZ | [9] |

| Compound 16 | U87 MG, T98G, U251 MG | Sulforhodamine B (SRB) assay | Reduced Cell Viability | Dose-dependent reduction, higher than TMZ | [9] |

Table 2: IC50 Values of Dopamine Receptor Antagonists in Glioblastoma Patient-Derived Xenograft (PDX) Neurospheres

| Compound | GBM PDX Line | IC50 | Reference(s) |

| SRI-21979 (DRD3 antagonist) | JX14, D456 | 1.2 µM - 4.5 µM | [10] |

| SRI-30052 (DRD3 antagonist) | JX14, D456 | 650 nM - 3.3 µM | [10] |

| SRI-27612 (DRD3 antagonist) | JX14, D456 | 198 nM - 1.3 µM | [10] |

| SRI-28414 (DRD3 antagonist) | JX14, D456 | 2.2 µM - 3 µM | [10] |

Note: While the SRI compounds are primarily DRD3 antagonists, this data is included to provide a broader context of the potential of dopamine receptor antagonists in glioblastoma, given the limited specific data for D4 antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on dopamine receptor antagonists in glioblastoma.

-

Adherent Cell Lines (e.g., U87 MG, T98G, U251 MG): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Glioblastoma Stem-like Cells (GSCs): Patient-derived GSCs are cultured as neurospheres in serum-free neurobasal medium supplemented with N2 and B27 supplements, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

-

Sulforhodamine B (SRB) Assay:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of the D4 dopamine receptor antagonist for 48-72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Seed cells in 96-well plates as described above.

-

After treatment, equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with the D4 antagonist for the desired time.

-

Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, LC3B, p62, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: D4 receptor antagonism blocks dopamine-mediated activation, leading to inhibition of pro-survival pathways like ERK and mTOR, disruption of autophagy, and induction of apoptosis in glioblastoma cells.

Caption: A typical experimental workflow to evaluate the anti-glioblastoma effects of a D4 receptor antagonist, from cell treatment to data analysis.

Conclusion and Future Directions

The repurposing of D4 dopamine receptor antagonists presents a novel and promising therapeutic strategy for glioblastoma. These compounds, which can cross the blood-brain barrier, target specific signaling pathways that are crucial for glioblastoma cell proliferation and survival. The ability of these antagonists to disrupt autophagic flux is a particularly interesting mechanism that could help overcome the notorious therapy resistance of glioblastoma.

While the absence of data on PD 168568 in glioblastoma highlights a gap in the literature, the compelling preclinical evidence for other D4 antagonists strongly supports further investigation into this class of drugs. Future research should focus on:

-

Screening a wider range of selective D4 antagonists, including PD 168568, against a panel of patient-derived glioblastoma models.

-

Elucidating the precise molecular mechanisms by which D4 receptor antagonism impairs autophagy and induces cell death in glioblastoma.

-

Evaluating the in vivo efficacy of these compounds in orthotopic glioblastoma models.

-

Investigating potential synergistic combinations with standard-of-care therapies like temozolomide (B1682018) and radiation, as well as with other targeted agents.

A deeper understanding of the role of dopamine signaling in glioblastoma will be instrumental in developing more effective and personalized treatment strategies for this devastating disease.

References

- 1. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine signaling: target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SC-05: DOPAMINE RECEPTOR ANTAGONISTS ARE SELECTIVE INHIBITORS OF GLIOBLASTOMA STEM CELLS THROUGH IMPAIRMENT OF AUTOPHAGY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openresearch.ocadu.ca [openresearch.ocadu.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells | PLOS One [journals.plos.org]

PD 168568: A Comprehensive Technical Guide to a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides an in-depth technical overview of PD 168568, consolidating available data on its binding affinity, selectivity, and in vivo functional activity. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the canonical signaling pathways of the dopamine D4 receptor that are putatively modulated by PD 168568, offering a framework for understanding its mechanism of action at the molecular level.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, has garnered significant interest as a therapeutic target for conditions such as schizophrenia and Parkinson's disease.[1] Its unique pharmacological profile and anatomical distribution distinguish it from other dopamine receptor subtypes. The development of selective antagonists is crucial for elucidating the physiological roles of the D4 receptor and for advancing novel therapeutic strategies. PD 168568 has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the D4 receptor. This guide aims to be a comprehensive resource for researchers working with or interested in this compound.

Quantitative Data

The following tables summarize the key quantitative data for PD 168568 and its related compounds.

Table 1: Binding Affinity of PD 168568 and its Enantiomers for Dopamine Receptors

| Compound | Receptor | Kᵢ (nM) |

| PD 168568 | Dopamine D4 | 8.8 [1] |

| Dopamine D2 | 1842[1] | |

| PD 172939 (R-enantiomer) | Dopamine D4 | Value not available |

| PD 108635 (S-enantiomer) | Dopamine D4 | Value not available |

| PD 172938 | Dopamine D4 | 42[1] |

| 5HT-2 | 36.4[1] |

Table 2: In Vivo Functional Activity of PD 168568

| Assay | Effect |

| Amphetamine-stimulated locomotor activity in rats | Inhibition[1] |

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for determining the binding affinity of PD 168568 are crucial for consistent and comparable results. The following is a generalized but detailed methodology based on standard practices for this type of assay.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of PD 168568 for the human dopamine D4 and D2 receptors.

Materials:

-

Cell membranes expressing the human dopamine D4.2 receptor subtype.

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]spiperone.

-

Unlabeled PD 168568.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of PD 168568 in the assay buffer.

-

Assay Setup: In a 96-well microplate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]spiperone (e.g., at its Kₔ concentration), and varying concentrations of unlabeled PD 168568.

-

Total and Nonspecific Binding: For total binding, wells should contain only the cell membranes and [³H]spiperone. For nonspecific binding, include a high concentration of a known D4 or D2 antagonist (e.g., haloperidol) to saturate the receptors.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. The IC₅₀ value (the concentration of PD 168568 that inhibits 50% of the specific binding of the radioligand) is determined by nonlinear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.

In Vivo Amphetamine-Stimulated Locomotor Activity

This assay assesses the functional antagonist activity of PD 168568 in a behavioral model relevant to psychosis.

Objective: To determine the effect of PD 168568 on hyperlocomotion induced by amphetamine in rats.

Materials:

-

Male Sprague-Dawley rats.

-

PD 168568.

-

d-Amphetamine sulfate.

-

Vehicle for drug administration (e.g., saline, distilled water with a small amount of Tween 80).

-

Locomotor activity chambers equipped with photobeam detectors.

Procedure:

-

Acclimation: Acclimate the rats to the locomotor activity chambers for a set period (e.g., 60 minutes) before drug administration.

-

Drug Administration: Administer PD 168568 or its vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Pre-treatment Time: Allow a specific pre-treatment time for the drug to be absorbed and distributed (e.g., 30-60 minutes).

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneous) to induce hyperlocomotion.

-

Data Collection: Immediately place the animals back into the locomotor activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a defined period (e.g., 90-120 minutes).

-

Data Analysis: Analyze the locomotor activity data by comparing the activity of the PD 168568-treated groups to the vehicle-treated control group. Data is typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to determine dose-dependent effects.

Signaling Pathways

As a D2-like receptor antagonist, PD 168568 is expected to block the intracellular signaling cascades initiated by dopamine binding to the D4 receptor. The primary signaling pathway for D4 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, D4 receptor activation can modulate other pathways, including the Akt and ERK signaling cascades. The following diagrams illustrate these canonical pathways.

Figure 1. D4 receptor-mediated inhibition of the adenylyl cyclase pathway and antagonism by PD 168568.

Figure 2. Putative modulation of PI3K/Akt and Ras/ERK pathways by D4 receptor antagonism with PD 168568.

Figure 3. A logical workflow for the characterization of a selective D4 antagonist like PD 168568.

Conclusion

PD 168568 is a well-characterized, potent, and selective dopamine D4 receptor antagonist. Its high affinity for the D4 receptor, coupled with significantly lower affinity for the D2 receptor, makes it an invaluable tool for investigating the specific functions of the D4 receptor in the central nervous system. The in vivo data demonstrating its ability to inhibit amphetamine-induced hyperlocomotion suggests its potential as a lead compound for the development of novel antipsychotic agents with a targeted mechanism of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support and stimulate further research into the therapeutic potential of selective D4 receptor antagonists.

References

Pharmacological Profile of PD 168568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. The information is intended to serve as a technical guide for professionals in the fields of pharmacology, medicinal chemistry, and neuroscience who are interested in the therapeutic potential of D4 receptor antagonists.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its distinct neuroanatomical distribution has implicated it in various physiological and pathophysiological processes, including cognition, emotion, and reward. Consequently, the D4 receptor has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. PD 168568 is a research compound that exhibits high affinity and selectivity for the dopamine D4 receptor, making it a valuable tool for elucidating the receptor's role in health and disease.

Quantitative Pharmacological Data

The pharmacological characteristics of PD 168568 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinities and functional potencies.

Table 1: Receptor Binding Affinity of PD 168568

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | 8.8[1][2] |

| Dopamine D2 | 1842[1][2] |

| Dopamine D3 | 2682[1][2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of PD 168568

| Cell Type | Assay | IC50 (µM) |

| Glioblastoma Neural Stem Cells (GNS) | Inhibition of Cell Proliferation/Survival | 25-50[1][2] |

IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: In Vivo Activity of PD 168568

| Animal Model | Assay | Dosage | Effect |

| Rat | Amphetamine-Stimulated Locomotor Activity | 3 mg/kg (Oral) | Inhibition of hyperactivity[1][2] |

Signaling Pathway

As a D2-like receptor antagonist, PD 168568 is expected to modulate intracellular signaling cascades by blocking the effects of dopamine at the D4 receptor. D4 receptors are coupled to Gi/o proteins. Upon activation by an agonist like dopamine, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. By blocking this initial step, PD 168568 prevents the downstream signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of PD 168568.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[3][4]

Objective: To determine the Ki of PD 168568 for dopamine D2, D3, and D4 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: e.g., [3H]spiperone.

-

Test compound: PD 168568.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to confluence.

-

Harvest cells and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of PD 168568.

-

To determine non-specific binding, add a high concentration of a known, non-labeled ligand (e.g., haloperidol) to a set of wells.

-

To determine total binding, add only the radioligand and assay buffer.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of PD 168568.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Accumulation)

This assay determines the functional potency of an antagonist by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.[5]

Objective: To determine the IC50 of PD 168568 in blocking dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.

Materials:

-

Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

D4 receptor agonist (e.g., dopamine or quinpirole).

-

Adenylyl cyclase activator (e.g., forskolin).

-

Test compound: PD 168568.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and plates.

Procedure:

-

Cell Plating:

-

Plate the D4 receptor-expressing cells in a multi-well plate and allow them to adhere and grow overnight.

-

-

Assay:

-

Pre-incubate the cells with varying concentrations of PD 168568 for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of the D4 receptor agonist (e.g., dopamine at its EC80) in the presence of an adenylyl cyclase activator like forskolin. Forskolin is used to stimulate a measurable level of cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the concentration of PD 168568.

-

Determine the IC50 value, which is the concentration of PD 168568 that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

-

In Vivo Behavioral Assay (Amphetamine-Induced Hyperlocomotion)

This assay is used to assess the central nervous system activity of a dopamine receptor antagonist by measuring its ability to inhibit the stimulant effects of amphetamine.

Objective: To evaluate the in vivo efficacy of PD 168568 in a rat model of dopamine-mediated hyperactivity.

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Test compound: PD 168568.

-

Amphetamine sulfate.

-

Vehicle for drug administration (e.g., saline, water with a suspending agent).

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

-

Acclimation:

-

Acclimate the rats to the testing room and the open-field chambers for several days prior to the experiment to reduce novelty-induced stress.

-

-

Drug Administration:

-

On the test day, administer PD 168568 (e.g., 3 mg/kg, orally) or its vehicle to different groups of rats.

-

Allow for a pre-treatment period for the drug to be absorbed and distributed (e.g., 60 minutes).

-

-

Amphetamine Challenge:

-

Administer amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to all rats to induce hyperlocomotion.

-

-

Behavioral Recording:

-

Immediately place the rats back into the open-field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 90-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals).

-

Compare the total locomotor activity between the vehicle-treated and PD 168568-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in amphetamine-induced hyperactivity in the PD 168568-treated group indicates central D4 receptor antagonist activity.

-

Conclusion

PD 168568 is a valuable pharmacological tool characterized by its high potency and selectivity for the dopamine D4 receptor. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of D4 receptor antagonism in various central nervous system disorders. The clear selectivity profile of PD 168568 makes it particularly useful for dissecting the specific roles of the D4 receptor in complex neuronal circuits and for validating it as a drug target. Further studies are warranted to explore its full therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

In Vitro Characterization of PD 168568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the D4 dopamine (B1211576) receptor. This document provides a comprehensive in vitro characterization of PD 168568, summarizing its binding affinity and cellular effects. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways modulated by PD 168568 are illustrated to provide a mechanistic context for its activity.

Quantitative Data Summary

The in vitro activity of PD 168568 has been quantified through radioligand binding assays to determine its affinity for various dopamine receptor subtypes and through cellular assays to assess its functional impact on cancer stem cells. The data are summarized in Table 1.

| Parameter | Receptor/Cell Line | Value | Reference |

| Ki | Dopamine D4 Receptor | 8.8 nM | [1] |

| Dopamine D2 Receptor | 1842 nM | [1][2] | |

| Dopamine D3 Receptor | 2682 nM | [1][2] | |

| IC50 | Glioblastoma Neural Stem Cells (GNS) | 25-50 µM | [3][4] |

Table 1: In Vitro Quantitative Data for PD 168568

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is based on the methods described by Belliotti TR, et al. (1998) for determining the binding affinity of compounds to dopamine receptors.[1]

Objective: To determine the inhibitory constant (Ki) of PD 168568 for dopamine D2, D3, and D4 receptors.

Materials:

-

Radioligand: [³H]-Spiperone or other suitable radiolabeled antagonist for D2-like receptors.

-

Membrane Preparations: Cell membranes prepared from cell lines stably expressing human dopamine D2, D3, or D4 receptors.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing co-factors like MgCl₂.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent dopamine receptor antagonist (e.g., 10 µM haloperidol).

-

Test Compound: PD 168568 dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of PD 168568.

-

Total and Non-specific Binding: For total binding, substitute the test compound with the assay buffer. For non-specific binding, add the high concentration of the non-labeled antagonist.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the PD 168568 concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Glioblastoma Stem Cell Viability Assay

This protocol is based on the methods described by Dolma S, et al. (2016) for assessing the effect of DRD4 antagonists on glioblastoma neural stem cells (GNS).[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of PD 168568 on the viability of GNS cells.

Materials:

-

Cell Lines: Patient-derived glioblastoma neural stem cells (GNS).

-

Culture Medium: Appropriate neurobasal medium supplemented with growth factors (e.g., EGF and FGF), B27 supplement, and antibiotics.

-

Test Compound: PD 168568 dissolved in DMSO and serially diluted in culture medium.

-

Assay Plates: 96-well or 384-well clear-bottom tissue culture plates.

-

Viability Reagent: A reagent to measure cell viability, such as a resazurin-based reagent (e.g., alamarBlue) or an ATP-based luminescence assay (e.g., CellTiter-Glo).

-

Plate Reader: A microplate reader capable of measuring fluorescence or luminescence.

Procedure:

-

Cell Seeding: Dissociate GNS neurospheres into single cells and seed them into the wells of the assay plates at a predetermined optimal density.

-

Compound Addition: After allowing the cells to attach or acclimate (if in suspension culture), add serial dilutions of PD 168568 to the wells. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the fluorescence or luminescence signal using a microplate reader.

-

Data Analysis: Normalize the signal from the compound-treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the PD 168568 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways

Canonical Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[5] Its canonical signaling pathway involves coupling to inhibitory G proteins (Gi/o). Upon binding of an agonist like dopamine, the D4 receptor undergoes a conformational change that activates the Gi/o protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, PD 168568 binds to the D4 receptor and prevents this dopamine-induced signaling cascade.

References

- 1. Isoindolinone enantiomers having affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

The Selective Dopamine D4 Receptor Antagonist PD 168568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor (D4R), a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders. Its high selectivity over other dopamine receptor subtypes makes it a valuable tool for elucidating the specific roles of the D4 receptor in cellular signaling and its potential as a therapeutic target. This document provides a comprehensive overview of the key characteristics of PD 168568, including its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Data Presentation

The following table summarizes the key quantitative data for PD 168568 and its interaction with dopamine receptors.

| Parameter | Value | Source(s) |

| CAS Number | 1782532-06-2 (dihydrochloride) | [1][2][3] |

| Molecular Weight | 422.39 g/mol | [1][2] |

| Molecular Formula | C22H29Cl2N3O | [1][2] |

| Binding Affinity (Ki) | ||

| Dopamine D4 Receptor | 8.8 nM | |

| Dopamine D2 Receptor | 1842 nM | |

| Dopamine D3 Receptor | 2682 nM | |

| Inhibitory Concentration (IC50) | ||

| Glioblastoma Neural Stem Cells | 25-50 µM | [4] |

Signaling Pathway of the Dopamine D4 Receptor and Inhibition by PD 168568

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G-proteins (Gi/o). Upon activation by dopamine, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, D4 receptor activation can modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, and influence other signaling molecules like NFκB and c-Fos. PD 168568, as a selective antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing the initiation of these downstream signaling events.[1][5][6][7]

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Unraveling the Experimental Profile of PD 168568 in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the scientific literature and available technical datasheets reveals that the compound PD 168568 is characterized as a potent and selective antagonist of the D4 dopamine (B1211576) receptor.[1][2] Its primary documented application is in preclinical neuroscience research, with studies noting its oral activity and ability to inhibit amphetamine-stimulated locomotor activity in rats.[2]

Crucially, there is a conspicuous absence of publicly available data or research articles detailing the use of PD 168568 in the context of cancer cell culture. No studies were identified that investigate its effects on cancer cell proliferation, apoptosis, or cell cycle progression. Consequently, quantitative data such as IC50 values in cancer cell lines are not available.

Therefore, the following application notes and protocols are presented as a comprehensive template. This guide is based on standard methodologies for evaluating a hypothetical dopamine receptor antagonist in a cancer cell culture setting. Researchers who have access to proprietary information on PD 168568 or are working with a similar class of compounds can adapt these protocols to their specific needs.

Hypothetical Application Notes for a Dopamine Receptor Antagonist in Cancer Cell Culture

Background

Dopamine receptors are G protein-coupled receptors that are increasingly being investigated as potential therapeutic targets in various cancers. Their signaling pathways can influence cell proliferation, survival, and angiogenesis. A hypothetical dopamine receptor antagonist, hereafter referred to as "the compound," may exert anti-cancer effects by blocking these pathways.

Mechanism of Action

The compound is a selective antagonist of a specific dopamine receptor subtype expressed on the surface of cancer cells. By binding to this receptor, it is hypothesized to inhibit downstream signaling cascades, such as the adenylyl cyclase/PKA pathway or the PLC/IP3/DAG pathway, leading to a reduction in cell proliferation and the induction of apoptosis.

Quantitative Data Summary

The following table represents a template for summarizing quantitative data from key experiments.

| Cell Line | Compound IC50 (µM) | Treatment Duration (hours) | Assay Type |

| MCF-7 (Breast Cancer) | 15.2 ± 2.1 | 72 | Cell Viability (MTT) |

| A549 (Lung Cancer) | 25.8 ± 3.5 | 72 | Cell Viability (MTT) |

| U87-MG (Glioblastoma) | 8.9 ± 1.2 | 72 | Cell Viability (MTT) |

| PC-3 (Prostate Cancer) | 18.5 ± 2.8 | 48 | Apoptosis (Annexin V/PI) |

| HCT116 (Colon Cancer) | 12.1 ± 1.9 | 24 | Cell Cycle (Propidium Iodide) |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

The compound (stock solution in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound in complete growth medium. A typical concentration range to test is 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the compound.

Materials:

-

Cancer cell lines of interest

-

6-well tissue culture plates

-

The compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 6-well plates.

-

After 24 hours, treat the cells with the compound at concentrations around the determined IC50 value. Include an untreated control.

-

Incubate for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour.

-

Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

-

Cancer cell lines of interest

-

6-well tissue culture plates

-

The compound

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest cells and wash with PBS.

-